molecular formula C16H20F2N2O4 B2458465 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate CAS No. 866009-28-1

1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate

Cat. No. B2458465
CAS RN: 866009-28-1
M. Wt: 342.343
InChI Key: QELVYWPTLHNKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate, also known as DMPEA, is an organic compound with a wide range of applications in scientific research. It is a fluorinated derivative of acetate, and is commonly used in organic synthesis and as a reagent in various biochemical and physiological studies. DMPEA has been used in a variety of experiments, ranging from drug development to the study of enzyme mechanisms and interactions.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate has been used in a variety of scientific research applications, including drug development, enzyme mechanism studies, and biochemical and physiological studies. It has been used in drug development to study the effects of various drugs on enzymes, receptors, and other proteins. It has also been used in studies of enzyme mechanisms and interactions, as well as biochemical and physiological studies. Additionally, 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate has been used as a reagent in various studies of enzyme kinetics, protein folding, and cell metabolism.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate is not fully understood. However, it is believed that 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate binds to the active site of an enzyme, which can then cause a conformational change in the enzyme and alter its activity. Additionally, 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate has been shown to interact with various receptors and other proteins, which can affect their activity and function.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. Additionally, 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate has been shown to interact with various receptors, including those involved in the regulation of neurotransmitter release, and to affect the activity of other proteins, such as those involved in cell signaling and cell cycle regulation.

Advantages and Limitations for Lab Experiments

The use of 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate in lab experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of applications in scientific research, making it a useful tool for a variety of experiments. However, there are some limitations to its use in lab experiments. For example, it is not very stable and can degrade over time, and it can be toxic at high concentrations.

Future Directions

The use of 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate in scientific research is still in its early stages, and there is much potential for further research and development. Some potential future directions include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the study of its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in drug development and other fields.

Synthesis Methods

1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate can be synthesized in several ways, including the reaction of 2,6-difluorobenzaldehyde with 2-morpholinoethanol in the presence of an acid catalyst. This reaction results in the formation of a 2,6-difluorophenyl-2-morpholinoethyl acetate, which can then be hydrolyzed to form 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate. Other methods of synthesis include the reaction of 2,6-difluorobenzaldehyde with 2-aminoethanol in the presence of an acid catalyst, and the reaction of 2,6-difluorobenzaldehyde with 2-morpholinoethanol in the presence of a base catalyst.

properties

IUPAC Name

[1-(2,6-difluorophenyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O4/c1-11(21)24-15(14-12(17)3-2-4-13(14)18)16(22)19-5-6-20-7-9-23-10-8-20/h2-4,15H,5-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELVYWPTLHNKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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